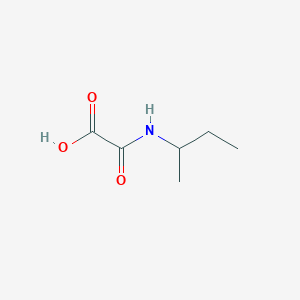

(Sec-butylamino)(oxo)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(butan-2-ylamino)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-3-4(2)7-5(8)6(9)10/h4H,3H2,1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARKFMHUVKZOHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583002 | |

| Record name | [(Butan-2-yl)amino](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80638-53-5 | |

| Record name | 2-[(1-Methylpropyl)amino]-2-oxoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80638-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(Butan-2-yl)amino](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to (Sec-butylamino)(oxo)acetic Acid

The foundational methods for synthesizing this compound rely on well-understood reactions in organic chemistry, particularly the acylation of sec-butylamine (B1681703) with derivatives of oxalic acid.

Amidation Reactions of Oxalic Acid Derivatives

A principal and widely employed route for the synthesis of N-substituted oxamic acids, including this compound, involves the reaction of a primary or secondary amine with a derivative of oxalic acid. The high reactivity of acyl chlorides and esters makes them suitable starting materials for this transformation.

One common approach utilizes oxalyl chloride . The reaction proceeds by the nucleophilic attack of sec-butylamine on one of the carbonyl carbons of oxalyl chloride. This is typically performed in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The initial reaction forms an intermediate N-(sec-butyl)oxamoyl chloride, which is subsequently hydrolyzed during aqueous workup to yield the final this compound. The reaction is generally carried out in an inert solvent, such as dichloromethane (B109758) or diethyl ether, at reduced temperatures to control the exothermic reaction.

Alternatively, diethyl oxalate can be used as the oxalic acid source. In this two-step process, sec-butylamine is reacted with diethyl oxalate, leading to the formation of ethyl (sec-butylamino)(oxo)acetate. This reaction is an example of a nucleophilic acyl substitution at the ester carbonyl group. The resulting ester is then subjected to hydrolysis, typically under basic conditions using a reagent like lithium hydroxide, followed by acidification to afford the desired carboxylic acid.

A general procedure for the preparation of oxamic acids involves dissolving the corresponding amine in a suitable solvent like dichloromethane, followed by the slow addition of oxalyl chloride at a low temperature (e.g., 0 °C). After a period of stirring, the reaction mixture is treated with an acid and extracted. The crude product is then hydrolyzed using a base such as lithium hydroxide in a mixture of tetrahydrofuran and water. Subsequent acidification yields the final oxamic acid product.

| Starting Material | Reagent | Key Steps |

| sec-Butylamine | Oxalyl Chloride | 1. Acylation in the presence of a base. 2. Aqueous workup/hydrolysis. |

| sec-Butylamine | Diethyl Oxalate | 1. Amidation to form the ethyl ester. 2. Saponification of the ester. 3. Acidification. |

Coupling Strategies Involving sec-Butylamine

Modern organic synthesis offers a variety of coupling reagents that can facilitate the direct formation of the amide bond between oxalic acid and sec-butylamine. These methods avoid the need to first prepare a more reactive oxalic acid derivative. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an activating agent like N-hydroxysuccinimide (NHS), can be employed to activate the carboxylic acid group of oxalic acid, promoting its reaction with sec-butylamine. While effective, these methods are more commonly applied in peptide synthesis and may be less cost-effective for the large-scale production of a simple molecule like this compound.

Multi-Step Synthesis Pathways

While direct amidation is the most straightforward approach, multi-step sequences can also be envisioned, particularly if specific stereochemistry or functional group tolerance is required in more complex analogues. Such pathways would likely involve the use of protecting groups. For instance, one of the carboxylic acid groups of oxalic acid could be protected as an ester, followed by activation of the remaining carboxylic acid and coupling with sec-butylamine. The final step would then be the deprotection of the ester to reveal the second carboxylic acid functionality. However, for the synthesis of the parent compound, these multi-step routes are generally less efficient than direct amidation methods.

Exploration of Novel Synthetic Approaches

In line with the broader trends in chemical synthesis, research into the preparation of this compound and related compounds is moving towards more sustainable and efficient methodologies.

Catalytic Synthesis Methods

The development of catalytic direct amidation reactions represents a significant advancement in amide bond formation. These methods aim to replace stoichiometric activating agents with catalytic systems, thereby reducing waste and improving atom economy. While specific catalytic methods for the direct synthesis of this compound from oxalic acid and sec-butylamine are not extensively documented in the literature, general advancements in this area are promising. Catalysts based on boric acid, zirconium, or titanium have been shown to be effective for the direct amidation of carboxylic acids with amines. The application of such catalysts could provide a more efficient and environmentally friendly route to this compound.

| Catalyst Type | Potential Advantages |

| Boric Acid Derivatives | Low cost, low toxicity, and operational simplicity. |

| Transition Metal Catalysts (e.g., Zr, Ti) | High activity and potential for broad substrate scope. |

Green Chemistry Principles in Synthesis Design

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, this could involve several considerations:

Atom Economy: Favoring direct amidation or catalytic routes that minimize the use of stoichiometric reagents and the generation of byproducts.

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane with more environmentally benign alternatives.

Energy Efficiency: Developing methods that proceed under milder reaction conditions, such as lower temperatures and pressures, to reduce energy consumption.

Renewable Feedstocks: While not yet a primary focus for this specific compound, future research could explore the synthesis of precursors from renewable resources.

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable.

Flow Chemistry Applications

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and the potential for automation and scalability. While specific literature on the flow synthesis of this compound is not extensively detailed, the principles of flow chemistry can be applied to its synthesis, drawing parallels from the continuous production of related compounds like hydroxamic acids and other carboxylic acids.

A plausible flow synthesis approach for this compound could involve the reaction of a suitable precursor, such as an ester of oxoacetic acid, with sec-butylamine in a continuous flow reactor. The use of a microreactor would enable precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing the yield and purity of the product. The advantages of such a system include rapid reaction screening and optimization, as well as the ability to handle reactive intermediates safely.

The general setup for a flow synthesis could involve two separate inlet streams, one for the oxoacetic acid derivative and the other for sec-butylamine, which are then combined in a T-mixer before entering a heated reactor coil. The product stream would then be collected, and inline purification techniques, such as solid-phase extraction, could be integrated to streamline the process. This approach allows for the continuous production of this compound, a significant advantage for industrial-scale manufacturing.

Table 1: Hypothetical Parameters for Flow Synthesis of this compound

| Parameter | Value |

| Reactant A | Diethyl oxalate |

| Reactant B | Sec-butylamine |

| Solvent | Ethanol |

| Reactor Type | Heated Coil Microreactor |

| Temperature | 50-100 °C |

| Residence Time | 5-20 minutes |

| Pressure | 10-20 bar |

| Stoichiometry (A:B) | 1:1.2 |

Derivatization and Functionalization Strategies of the Oxoacetic Acid Moiety

The oxoacetic acid moiety of this compound possesses two key reactive sites: the carboxylic acid group and the α-keto group. These functional groups allow for a variety of derivatization and functionalization reactions, enabling the synthesis of a diverse range of molecules.

Esterification of the carboxylic acid group is a common transformation to modify the compound's solubility, stability, and biological activity. Standard esterification methods, such as Fischer-Speier esterification using an alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid or p-toluenesulfonic acid), are applicable.

Alternatively, milder conditions can be employed using coupling agents. For instance, the reaction of this compound with an alcohol in the presence of a carbodiimide (B86325), such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), often in combination with an activating agent like 4-dimethylaminopyridine (DMAP), can afford the corresponding ester in high yield and under mild conditions. Another efficient method involves the use of N-bromosuccinimide (NBS) as a catalyst for the direct esterification with various alcohols nih.gov.

The carboxylic acid functionality can be readily converted into an amide bond, a key linkage in many biologically active molecules. This transformation is typically achieved by first activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride or oxalyl chloride to form the acyl chloride, which then reacts readily with an amine.

Peptide coupling reagents are also widely used for amide bond formation under milder conditions that are compatible with a wider range of functional groups. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) are effective in promoting the coupling of this compound with various amines to yield the corresponding amides.

The α-keto group in this compound is a versatile functional handle for various chemical transformations. It can undergo nucleophilic addition reactions with a range of nucleophiles. For instance, reaction with organometallic reagents like Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols after an aqueous workup.

The carbonyl group can also be a site for condensation reactions. For example, reaction with hydrazines or hydroxylamines can yield the corresponding hydrazones or oximes. These reactions are often catalyzed by a small amount of acid. Furthermore, the α-keto acid can participate in reactions like the Strecker synthesis, where treatment with an amine and a cyanide source can lead to the formation of α-amino acids after hydrolysis. The reactivity of the α-keto group is a key feature that allows for the construction of more complex molecular architectures from this compound.

Stereoselective Synthesis of Enantiopure this compound

The sec-butyl group in this compound contains a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiopure forms of this compound is crucial for applications where stereochemistry plays a key role, such as in the development of chiral drugs or as chiral ligands in asymmetric catalysis.

One approach to obtaining enantiopure this compound is to start with an enantiomerically pure starting material, such as (R)- or (S)-sec-butylamine. The reaction of enantiopure sec-butylamine with a suitable achiral precursor, like diethyl oxalate, would directly yield the corresponding enantiopure N-(sec-butyl)oxamic acid.

Another strategy involves the asymmetric transformation of a prochiral precursor. For example, the asymmetric reduction of an imine derived from an α-keto acid could be a viable route. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation with a chiral catalyst.

Furthermore, enzymatic methods can be employed for the stereoselective synthesis. Transaminases are enzymes that can catalyze the transfer of an amino group to a keto acid with high stereoselectivity. A suitable α-keto diacid could be a substrate for a transaminase, which, in the presence of an amino donor, could stereoselectively introduce the amino group to form a chiral intermediate that can then be converted to the final product.

Table 2: Potential Strategies for Stereoselective Synthesis

| Strategy | Description | Key Reagents/Catalysts |

| Chiral Starting Material | Use of enantiomerically pure (R)- or (S)-sec-butylamine. | (R)-sec-butylamine, (S)-sec-butylamine, Diethyl oxalate |

| Asymmetric Reduction | Catalytic asymmetric hydrogenation of a corresponding imine precursor. | Chiral Rhodium or Iridium complexes, H₂ |

| Enzymatic Resolution | Kinetic resolution of a racemic mixture using a stereoselective enzyme. | Lipases, Proteases |

| Asymmetric Transamination | Enzymatic conversion of a prochiral α-keto acid to a chiral α-amino acid derivative. | Transaminase enzymes, Amino donor (e.g., isopropylamine) |

Mechanistic Investigations of Chemical Reactivity

Fundamental Reaction Pathways of the Oxoacetic Acid Scaffold

The oxoacetic acid scaffold features two key reactive sites: a carboxylic acid group and an adjacent amide carbonyl group. This arrangement allows for characteristic reactions such as nucleophilic acyl substitution and decarboxylation.

Nucleophilic acyl substitution is a primary reaction pathway for carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org The reaction proceeds via a two-step mechanism: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to restore the carbonyl double bond. masterorganicchemistry.comclearsynth.com

In (sec-butylamino)(oxo)acetic acid, both the carboxylic acid carbon and the amide carbonyl carbon are electrophilic and can be targets for nucleophiles. However, their reactivity differs significantly. The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: Acid Halides > Anhydrides > Esters ≈ Carboxylic Acids > Amides. libretexts.orgyoutube.com This trend is largely governed by the stability of the leaving group; better leaving groups are weaker bases. masterorganicchemistry.com

At the Carboxylic Acid Group: The hydroxyl group (-OH) of the carboxylic acid is a poor leaving group. Reactions typically require activation, such as protonation of the carbonyl oxygen under acidic conditions to increase the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com Alternatively, the -OH group can be converted into a better leaving group, for instance by reaction with thionyl chloride (SOCl₂) to form an acid chloride. libretexts.org

At the Amide Group: The amide group is the least reactive of the common carboxylic acid derivatives. youtube.com The sec-butylamino group is a very poor leaving group, making direct substitution at this carbonyl difficult. Such reactions typically require harsh conditions, like strong acid or base with heating. youtube.com

The general mechanism can be summarized as follows:

Addition: A nucleophile attacks the electrophilic carbonyl carbon. youtube.com

Tetrahedral Intermediate Formation: The C=O double bond breaks, and a tetrahedral intermediate with a negatively charged oxygen is formed. masterorganicchemistry.com

Elimination: The intermediate collapses, reforming the C=O double bond and expelling the leaving group. masterorganicchemistry.com

Table 1: General Reactivity of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution This table is interactive. Click on the headers to sort.

| Derivative Type | Leaving Group | Relative Reactivity |

|---|---|---|

| Acid Halide | X⁻ (e.g., Cl⁻) | Highest |

| Acid Anhydride | RCOO⁻ | High |

| Ester | RO⁻ | Medium |

| Carboxylic Acid | OH⁻ | Medium |

| Amide | R₂N⁻ | Lowest |

Data sourced from general organic chemistry principles. libretexts.orgyoutube.com

Decarboxylation is the removal of a carboxyl group with the release of carbon dioxide (CO₂). nih.gov As an α-keto acid, the oxoacetic acid portion of the molecule is susceptible to decarboxylation, particularly under certain conditions.

Thermal Decarboxylation: Simple heating can induce decarboxylation in β-keto acids through a cyclic six-membered transition state, but this is less common for α-keto acids without a catalyst. masterorganicchemistry.com

Oxidative Decarboxylation: This is a more relevant pathway for α-keto acids and is often enzyme-catalyzed in biological systems, such as the conversion of pyruvate (B1213749) to acetyl-CoA. wikipedia.orgnih.gov In synthetic chemistry, it can be initiated by oxidizing agents. This process involves the loss of CO₂ and the oxidation of the molecule. For oxamic acids, oxidative decarboxylation is a key step in generating carbamoyl (B1232498) radicals. rsc.orgrsc.org

Influence of the sec-Butylamino Substituent on Reactivity

The sec-butylamino group attached to one of the carbonyl carbons significantly modifies the reactivity of the oxoacetic acid scaffold through both steric and electronic effects.

Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction. The sec-butyl group is a branched, moderately bulky substituent. wikipedia.org

This bulkiness can hinder the approach of nucleophiles to the adjacent amide carbonyl carbon. Compared to a less hindered N-methyl or N-ethyl analogue, the reaction rates for nucleophilic attack at the amide carbonyl of this compound would be expected to be slower. The effect is even more pronounced when compared to a primary, unbranched amine. Conversely, the steric hindrance is less than that of a tert-butyl group, which is known to significantly slow down or prevent reactions due to its bulk. acs.org This steric impediment primarily affects the amide portion, leaving the reactivity of the more distant carboxylic acid group largely unhindered by this effect.

Table 2: Comparison of Butylamine Isomers This table is interactive. Click on the headers to sort.

| Isomer | Structure | Type | Steric Bulk |

|---|---|---|---|

| n-Butylamine | CH₃(CH₂)₃NH₂ | Primary, Unbranched | Low |

| Isobutylamine | (CH₃)₂CHCH₂NH₂ | Primary, Branched | Medium |

| sec-Butylamine (B1681703) | CH₃CH₂CH(NH₂)CH₃ | Primary, Branched | Medium |

| tert-Butylamine | (CH₃)₃CNH₂ | Primary, Branched | High |

Data sourced from general chemical principles and compound information. wikipedia.orgnih.gov

The sec-butylamino group influences the electronic properties of the molecule in two main ways:

Inductive Effect: Alkyl groups like sec-butyl are electron-donating through induction. This effect slightly increases the electron density on the nitrogen atom and, by extension, on the adjacent carbonyl carbon, which can slightly decrease its electrophilicity.

Resonance Effect: More significantly, the lone pair of electrons on the nitrogen atom can be delocalized into the adjacent amide carbonyl group through resonance. This creates a resonance structure with a double bond between the carbon and nitrogen and a negative charge on the oxygen. This resonance stabilization is a key reason for the low reactivity of amides in nucleophilic acyl substitution, as it strengthens the C-N bond and reduces the electrophilicity of the carbonyl carbon. youtube.com This effect makes the amide carbonyl significantly less reactive than the carboxylic acid carbonyl in the same molecule.

Radical Reactions Involving Oxamic Acid Derivatives

A significant area of reactivity for oxamic acids, including this compound, involves the generation of carbamoyl radicals. rsc.orgresearchgate.net These reactive intermediates are formed through a single-electron oxidation followed by decarboxylation. rsc.org

Thermal: Heating with an oxidant like potassium persulfate (K₂S₂O₈). mdpi.com

Photochemical: Using a photocatalyst and visible light. acs.org

Electrochemical: Using an electric current to induce oxidation. rsc.org

Once formed, the nucleophilic sec-butylcarbamoyl radical can participate in a variety of useful synthetic transformations. rsc.orgrsc.org For example, it can add to electron-deficient alkenes or aromatic heterocycles (in Minisci-type reactions) to form a wide range of more complex amides. rsc.orgresearchgate.net This pathway provides a powerful method for C-C and C-N bond formation under relatively mild conditions, bypassing the often difficult direct nucleophilic substitution at the amide. rsc.org

Table 3: Methods for Generating Carbamoyl Radicals from Oxamic Acids This table is interactive. Click on the headers to sort.

| Method | Conditions | Key Features | Reference |

|---|---|---|---|

| Thermal | Heat, Oxidant (e.g., K₂S₂O₈) | Simple, effective for many substrates | mdpi.com |

| Photochemical | Visible Light, Photocatalyst (e.g., organic dye, Ru/Ir complexes) | Mild conditions, high functional group tolerance | acs.org |

| Electrochemical | Electric Current | Avoids chemical oxidants, clean | rsc.org |

| Photoelectrochemical | Light and Electric Current | Combines advantages of photo- and electro-methods | rsc.org |

Carbamoyl Radical Generation and Reactivity

This compound belongs to the class of oxamic acids, which have been identified as potent precursors for the generation of carbamoyl radicals. rsc.orgresearchgate.net The generation of these radicals typically proceeds via a single electron oxidation of the carboxylate, followed by rapid decarboxylation. rsc.org This process can be initiated through various means, including thermal, photochemical, electrochemical, or photoelectrochemical methods. rsc.orgrsc.org

The general scheme for the formation of a carbamoyl radical from an N-substituted oxamic acid is as follows:

Scheme 1: Generation of Carbamoyl Radical from N-substituted Oxamic Acid

In this representation, R would be the sec-butyl group for this compound.

The stability and subsequent reactivity of the generated carbamoyl radical are influenced by the nature of the substituent on the nitrogen atom. researchgate.net For instance, N-alkyl and N-alkyl-N-aryl carbamoyl radicals have been found to be stable enough for observation by Electron Spin Resonance (ESR), whereas N-arylcarbamoyl radicals are more transient and may undergo decarbonylation. researchgate.net The presence of the N-H bond in monosubstituted oxamic acids, such as this compound, is crucial for certain transformations, including intramolecular cyclizations. rsc.org

The synthetic utility of carbamoyl radicals derived from oxamic acids is extensive. These nucleophilic radicals can participate in addition reactions with a variety of unsaturated systems, including alkenes, alkynes, arenes, and heteroarenes, leading to the formation of a diverse array of amides. rsc.orgresearchgate.net For example, studies on N-methyl-N-benzyl-oxamic acids have shown that the generated carbamoyl radical can undergo cyclization reactions. rsc.org

1,4-Aryl Migration Studies

The phenomenon of 1,4-aryl migration has been investigated in systems related to N-substituted oxamic acids, particularly in N-aryl oxamic acids. researchgate.netnih.gov These studies reveal that a carbamoyl radical, generated from the oxamic acid, can add to an alkyne, followed by a 1,4-migration of the aryl group from the nitrogen atom to the adjacent carbon atom. nih.gov This transformation is a powerful method for the concurrent introduction of an amide and an aryl group.

A plausible mechanism for a 1,4-aryl migration involving an N-aryl oxamic acid is depicted below:

Scheme 2: Plausible Mechanism for 1,4-Aryl Migration in N-Aryl Oxamic Acid Derivatives

This mechanism is based on studies of N-aryl oxamic acids and serves as a model for potential reactivity. nih.gov

While this specific reaction has been documented for N-aryl derivatives, the potential for analogous migrations in N-alkyl systems like this compound remains an area for further investigation. The principles of radical-polar crossover cascades observed in other amide systems suggest that such migrations could be feasible under appropriate reaction conditions. nih.gov

Acid-Base Equilibria and Tautomerism Studies

The structure of this compound contains both a carboxylic acid and an amide functional group, which dictates its acid-base properties and potential for tautomerism.

Acid-Base Equilibria:

The primary acidic proton in this compound is that of the carboxylic acid group. The acidity of this proton is influenced by the electron-withdrawing nature of the adjacent carbonyl and amide groups. It is expected to be a weak acid, partially ionizing in aqueous solutions. khanacademy.org

The ionization equilibrium can be represented as:

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

One-Dimensional NMR (¹H, ¹³C)

¹H NMR Spectroscopy: The proton NMR spectrum of (sec-butylamino)(oxo)acetic acid is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shift (δ) of each signal is influenced by the electron density around the proton.

-COOH Proton: A broad singlet is anticipated at a downfield chemical shift, typically in the range of 10-13 ppm, characteristic of a carboxylic acid proton.

-NH Proton: A signal corresponding to the amine proton is expected, the chemical shift of which can vary depending on the solvent and concentration. It would likely appear as a triplet or a broad singlet.

-CH- group of sec-butyl: A multiplet (likely a sextet or a complex multiplet) would be observed for the methine proton of the sec-butyl group due to coupling with the adjacent methyl and methylene protons.

-CH₂- group of sec-butyl: The two diastereotopic protons of the methylene group are expected to show complex multiplets.

-CH₃ groups of sec-butyl: Two distinct signals, a triplet for the terminal methyl group and a doublet for the methyl group adjacent to the methine, are predicted.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbons: Two signals in the downfield region (160-180 ppm) are expected, corresponding to the carboxylic acid carbonyl and the amide carbonyl carbons.

sec-Butyl Carbons: Four distinct signals are anticipated for the four carbons of the sec-butyl group, with their chemical shifts reflecting their substitution and proximity to the nitrogen atom.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| -COOH | 10.0 - 13.0 | 165 - 175 | s (broad) |

| C=O (amide) | - | 160 - 170 | - |

| -NH- | Variable | - | t or broad s |

| -CH(CH₃)CH₂CH₃ | Multiplet | 50 - 60 | m |

| -CH₂CH₃ | Multiplet | 25 - 35 | m |

| -CH(CH₃) | Doublet | 15 - 25 | d |

| -CH₂CH₃ | Triplet | 10 - 15 | t |

Two-Dimensional NMR (COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing connectivity between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between the -NH proton and the adjacent -CH proton of the sec-butyl group, as well as between the protons within the sec-butyl group itself, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the sec-butyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. Key correlations would be expected between the amide carbonyl carbon and the -NH and -CH protons of the sec-butyl group, and between the carboxylic acid carbonyl carbon and the protons on the adjacent carbon, definitively establishing the connectivity of the functional groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition and confirmation of the molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique suitable for polar molecules like this compound. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. The high-resolution measurement of these ions would confirm the molecular formula C₆H₁₁NO₃.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the carboxylic acid and amine groups (e.g., by silylation) might be necessary to increase volatility. The resulting mass spectrum would show a molecular ion peak corresponding to the derivatized compound, along with characteristic fragmentation patterns that could further support the proposed structure.

Expected HRMS Data

| Ion | Calculated m/z |

| [C₆H₁₁NO₃+H]⁺ | 146.0761 |

| [C₆H₁₁NO₃-H]⁻ | 144.0615 |

| [C₆H₁₁NO₃+Na]⁺ | 168.0580 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing valuable information about the functional groups present.

-OH stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the IR spectrum between 2500 and 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of a carboxylic acid dimer.

-NH stretch (Amide): A moderate absorption band around 3300 cm⁻¹ is anticipated for the N-H stretching vibration of the secondary amide.

C=O stretch (Carboxylic Acid and Amide): Two distinct and strong carbonyl stretching bands are expected in the region of 1650-1760 cm⁻¹. The carboxylic acid carbonyl will likely appear at a higher wavenumber (1700-1760 cm⁻¹) compared to the amide carbonyl (Amide I band, 1650-1680 cm⁻¹).

N-H bend (Amide): The Amide II band, resulting from N-H bending and C-N stretching, is expected around 1550 cm⁻¹.

C-H stretch: Absorption bands in the 2850-3000 cm⁻¹ region will correspond to the C-H stretching vibrations of the sec-butyl group.

Raman spectroscopy would provide complementary information. The C=O stretching vibrations would also be visible, and the symmetric stretching of non-polar bonds would be more intense compared to the IR spectrum.

Predicted IR and Raman Active Vibrational Modes

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad | Weak |

| Amide | N-H stretch | ~3300 | Medium | Medium |

| Alkyl | C-H stretch | 2850 - 3000 | Medium-Strong | Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1760 | Strong | Medium |

| Amide | C=O stretch (Amide I) | 1650 - 1680 | Strong | Medium |

| Amide | N-H bend (Amide II) | ~1550 | Medium | Weak |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium | Weak |

| Carboxylic Acid | O-H bend | 920 - 950 | Medium, Broad | Weak |

X-ray Crystallography for Solid-State Structure Determination

No publicly available X-ray crystallography data for this compound was found. This analytical technique is instrumental in determining the precise three-dimensional arrangement of atoms within a crystalline solid. Such an analysis would provide definitive information on the compound's bond lengths, bond angles, and crystal packing, which are crucial for understanding its physical and chemical properties. The generation of a data table with crystallographic parameters is not possible without experimental results.

Chiroptical Spectroscopy for Stereochemical Characterization

There is no specific information regarding the chiroptical properties of this compound in the searched scientific literature. Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), is essential for characterizing the stereochemistry of chiral molecules. As this compound possesses a chiral center at the sec-butyl group, these techniques would be vital for determining its absolute configuration and studying its enantiomeric purity. Without experimental data, a discussion of its specific chiroptical behavior or a data table of its spectral features cannot be provided.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of (sec-butylamino)(oxo)acetic acid. These methods provide detailed information about electron distribution, molecular orbitals, and bonding characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT studies can predict the optimized geometry, electronic properties, and vibrational frequencies of this compound. By applying a suitable functional and basis set, researchers can calculate key parameters that describe the molecule's stability and reactivity. While specific DFT studies on this exact molecule are not extensively published, data for analogous compounds suggest that the electron density would be highest around the oxygen and nitrogen atoms due to their high electronegativity.

A hypothetical DFT calculation could yield the following data for the optimized geometry of this compound:

| Parameter | Predicted Value |

| Total Energy | Value in Hartrees |

| Dipole Moment | Value in Debye |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| HOMO-LUMO Gap | Value in eV |

This table represents hypothetical data that would be generated from a DFT study.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, can provide highly accurate descriptions of the molecular orbitals of this compound. These calculations can reveal the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity in chemical reactions. For instance, the HOMO is often associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons.

Conformational Analysis through Molecular Dynamics Simulations

The sec-butyl group in this compound introduces conformational flexibility. Molecular dynamics (MD) simulations can be employed to explore the potential energy surface of the molecule and identify its most stable conformers. By simulating the motion of the atoms over time, MD can provide insights into the dynamic behavior of the molecule, including bond rotations and intramolecular interactions that govern its three-dimensional shape.

Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting the spectroscopic signatures of molecules. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. For example, by calculating the vibrational frequencies, one can predict the positions of absorption peaks in the IR spectrum. Similarly, chemical shifts in NMR spectra can be predicted by calculating the magnetic shielding of the atomic nuclei.

A table of predicted spectroscopic data might look as follows:

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

| IR Spectroscopy | C=O stretch (amide) | ~1680-1700 cm⁻¹ |

| IR Spectroscopy | C=O stretch (acid) | ~1700-1725 cm⁻¹ |

| IR Spectroscopy | N-H bend | ~1550-1650 cm⁻¹ |

| ¹H NMR | N-H proton | Chemical shift (ppm) |

| ¹³C NMR | C=O carbon (amide) | Chemical shift (ppm) |

| ¹³C NMR | C=O carbon (acid) | Chemical shift (ppm) |

This table presents expected ranges for spectroscopic parameters based on the functional groups present in the molecule.

Elucidation of Reaction Mechanisms via Transition State Theory

Transition state theory is a cornerstone of computational reaction dynamics, allowing for the study of reaction pathways and the determination of activation energies. wikipedia.org For reactions involving this compound, such as its synthesis or decomposition, computational chemists can model the potential energy surface to locate the transition state structures that connect reactants to products. wikipedia.org This provides a detailed, step-by-step understanding of the reaction mechanism at the molecular level. wikipedia.org

Solvation Models and Solvent Effects on Reactivity

The behavior and reactivity of this compound can be significantly influenced by the solvent. Computational solvation models, both implicit and explicit, can be used to study these effects. Implicit models represent the solvent as a continuous medium, while explicit models include individual solvent molecules in the simulation. These studies can predict how the solvent affects the conformational equilibrium, electronic structure, and reaction energetics of the molecule.

Research Applications in Chemical Biology and Proteomics

Exploration as a Biochemical Probe or Reagent

The utility of a small molecule like (sec-butylamino)(oxo)acetic acid in chemical biology often begins with its development as a biochemical probe. Such probes are instrumental in elucidating biological processes, identifying protein-protein interactions, and characterizing enzyme functions.

Design and Synthesis of Labeled Analogues

To serve as an effective probe, this compound would likely require modification with various labels. The design and synthesis of labeled analogues could involve the incorporation of:

Isotopic Labels: Replacing atoms with their heavier isotopes (e.g., ¹³C, ¹⁵N, ²H) would create mass-shifted versions of the compound. These would be invaluable for quantitative mass spectrometry-based proteomics, allowing for the differentiation and relative quantification of proteins that have been modified by the reagent.

Fluorogenic/Chromogenic Tags: Attaching fluorescent or colorimetric groups would enable the detection and visualization of binding events or enzymatic activity through spectroscopic methods.

Biotinylation: The addition of a biotin (B1667282) tag would allow for the highly specific and strong interaction with streptavidin, facilitating the enrichment and purification of proteins that have been targeted by the probe.

The synthesis of these labeled analogues would likely start from precursors of this compound, incorporating the desired label at a chemically accessible position that does not interfere with its potential reactive sites.

Application in Affinity-Based Proteomics

Affinity-based proteomics relies on the specific interaction between a "bait" molecule and its binding partners. nih.govolink.com this compound, particularly its labeled analogues, could be employed in this context. For instance, a biotinylated version could be used in pull-down assays to isolate and identify proteins that interact with it. This approach could uncover novel protein targets or help to characterize the substrate scope of particular enzymes. The general workflow for such an experiment would typically involve incubating the biotinylated probe with a cell lysate, capturing the probe-protein complexes on streptavidin-coated beads, washing away non-specific binders, and finally eluting and identifying the captured proteins by mass spectrometry.

Role in Protein Modification Studies

The chemical structure of this compound, containing both a carboxylic acid and an amide group, suggests its potential for involvement in protein modification studies.

Investigation of N-Terminal Derivatization of Peptides and Proteins

The primary amine at the N-terminus of peptides and proteins is a common target for chemical derivatization in proteomics. waters.comnih.govnih.gov Reagents that selectively react with this group can be used to improve ionization efficiency in mass spectrometry, to introduce stable isotope labels for quantification, or to facilitate specific fragmentation patterns for improved peptide sequencing.

Studies on Carbonylation of Biomolecules

Protein carbonylation is a type of irreversible oxidative damage to proteins and is often used as a biomarker for oxidative stress. This modification introduces carbonyl groups (aldehydes and ketones) into the protein side chains. Given that this compound itself contains an oxoacetic acid (a-keto acid) moiety, it is conceivable that it could be used in studies related to protein carbonylation, although not as a direct agent of carbonylation. Instead, it might serve as a structural analogue or a competitive inhibitor in enzymatic reactions involving naturally occurring keto acids. However, there is currently no direct evidence in the scientific literature to support this specific application.

Utility in Analytical Proteomics Methodologies

The application of this compound in analytical proteomics would be closely tied to the specific modifications it imparts on peptides and proteins. If used for derivatization, it could influence the chromatographic separation and mass spectrometric detection of modified species. For example, the addition of the sec-butyl group would increase the hydrophobicity of a peptide, potentially altering its retention time in reversed-phase liquid chromatography. This could be advantageous for separating modified from unmodified peptides. In mass spectrometry, the predictable mass shift upon derivatization would be a key parameter for identifying modified peptides in complex mixtures.

While the potential for this compound in proteomics is suggested by its commercial availability for this research area, detailed studies demonstrating its efficacy and specific applications are needed to fully establish its role as a tool in chemical biology and proteomics.

Potential as a Component in Synthetic Biology Tools

Synthetic biology aims to design and construct new biological parts, devices, and systems. This field often utilizes small molecules as effectors or building blocks for novel biosynthetic pathways. frontiersin.org While direct applications of this compound in synthetic biology have not been extensively documented, its structure as an α-keto acid and an amide analogue suggests several potential uses. researchgate.netpulsus.com

α-Keto acids are key metabolic intermediates and can serve as precursors for the synthesis of various compounds, including amino acids. asm.orgmdpi.comacs.org Engineered microorganisms expressing specific aminotransferases or dehydrogenases could potentially convert this compound into a novel, non-proteinogenic amino acid. asm.org Such unnatural amino acids are valuable tools for protein engineering, allowing for the introduction of new functionalities into proteins.

Moreover, amide-containing small molecules can be used to influence biological circuits or as components in the synthesis of larger, biologically active molecules. acs.orgacs.org The amide bond is a fundamental component of peptides and proteins, and small molecules that mimic this structure can have a range of biological activities. nih.gov The versatility of α-keto acids as acylating agents in organic synthesis also opens up possibilities for their use in biocatalytic systems designed within a synthetic biology framework. researchgate.netacs.org

Analogous Applications Derived from Oxalic Acid and Glyoxylic Acid Research in Proteomics

The structurally related compounds, oxalic acid and glyoxylic acid, have established roles and applications in proteomics and metabolomics that can provide a blueprint for potential uses of this compound.

Oxalic acid, a simple dicarboxylic acid, is a metabolite whose levels can be indicative of certain physiological or pathological states. tandfonline.comnih.gov It is often quantified in biological samples using techniques like HPLC and mass spectrometry to study metabolic processes and diseases. nih.govresearchgate.netresearchgate.net For instance, comparative proteomics of tomatoes with downregulated oxalic acid has revealed insights into post-harvest storage and fruit quality. nih.gov Similarly, this compound or its metabolites could potentially serve as biomarkers for specific cellular states, and methods for its quantification would be valuable in targeted proteomics and metabolomics studies.

Glyoxylic acid, which contains an aldehyde and a carboxylic acid group, is a key intermediate in the glyoxylate (B1226380) cycle. nih.gov Its aldehyde group is particularly reactive and has been exploited for chemical derivatization and cross-linking studies in chemical biology. The α-keto group in this compound shares some of the reactivity of an aldehyde and could potentially be used in analogous applications, such as the labeling of specific proteins or the development of chemical probes to study enzyme activities.

| Compound | Key Functional Groups | Established/Potential Proteomics Application | Analogous Application for this compound |

|---|---|---|---|

| Oxalic Acid | Two Carboxylic Acids | Metabolite biomarker, studied in relation to proteome changes. nih.gov | Potential as a biomarker for specific metabolic states. |

| Glyoxylic Acid | Aldehyde, Carboxylic Acid | Metabolic intermediate, chemical reagent for derivatization due to reactive aldehyde. nih.gov | Use of the reactive α-keto group for chemical labeling and as a probe for enzymatic activity. |

| This compound | α-Keto Acid, Secondary Amine | Product for proteomics research. scbt.com | Derivatization agent, building block for synthetic biology, potential metabolic biomarker. |

Emerging Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a polar compound like (sec-butylamino)(oxo)acetic acid, several chromatographic techniques are applicable, each with its own set of advantages and considerations.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a highly versatile technique for the analysis of non-volatile or thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the primary approach. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with an acidic additive such as formic acid or acetic acid to control the ionization state of the analyte and improve peak shape.

Given that this compound lacks a strong chromophore, direct UV detection at low wavelengths (e.g., 200-210 nm) may be possible, though potentially with limited sensitivity. To enhance detection, derivatization with a UV-absorbing or fluorescent tag is a common strategy for similar compounds. Another powerful detection method is coupling the HPLC system to a mass spectrometer (LC-MS), which offers high selectivity and sensitivity.

Table 1: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm or Mass Spectrometer |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound, being a polar and non-volatile amino acid derivative, is not directly amenable to GC analysis. Therefore, a crucial step of derivatization is required to convert it into a volatile and thermally stable compound.

Common derivatization strategies for compounds containing carboxyl and amine groups include silylation or esterification followed by acylation. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), would convert the acidic proton of the carboxylic acid and the proton on the secondary amine to trimethylsilyl (B98337) groups.

Once derivatized, the compound can be separated on a nonpolar or mid-polar capillary GC column (e.g., 5% phenyl-methylpolysiloxane). Detection is typically performed using a Flame Ionization Detector (FID) or, for greater specificity and structural information, a Mass Spectrometer (GC-MS).

Table 2: Potential GC Derivatization and Analysis Conditions for this compound

| Parameter | Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Conditions | Heat at 70°C for 30 minutes |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min |

| Detector | Mass Spectrometer (MS) |

Capillary Electrophoresis (CE) for Metabolite Profiling

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. creative-proteomics.com It is particularly well-suited for the analysis of small, charged molecules like this compound and requires minimal sample volume. creative-proteomics.com

For the analysis of this compound, a capillary zone electrophoresis (CZE) method would be employed. The separation would likely be performed in a fused-silica capillary using a buffer system, such as a phosphate (B84403) or borate (B1201080) buffer, at a pH that ensures the analyte is in its anionic form (due to the deprotonated carboxylic acid). nih.gov

Detection in CE can be achieved through direct UV absorbance, although sensitivity may be a limitation. creative-proteomics.com Indirect UV detection, where a chromophore is added to the background electrolyte, is another option. nih.gov For enhanced sensitivity and specificity, coupling CE to a mass spectrometer (CE-MS) is the preferred approach, allowing for the analysis of complex biological samples. creative-proteomics.com Derivatization with a fluorescent tag followed by laser-induced fluorescence (LIF) detection can also provide very low detection limits. ntu.edu.tw

Advanced Mass Spectrometry Platforms

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and selective, making it an invaluable tool for the identification and quantification of compounds, including this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides an additional layer of specificity and structural information. In an MS/MS experiment, a precursor ion corresponding to the molecule of interest is selected, fragmented, and the resulting product ions are detected. This fragmentation pattern is often unique to the molecule's structure and can be used for definitive identification.

For this compound, after ionization (e.g., by electrospray ionization - ESI), the protonated or deprotonated molecule would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to generate characteristic fragment ions. For example, fragmentation of the deprotonated molecule might involve the loss of carbon dioxide from the carboxylate group or cleavage of the N-C bond.

Table 3: Hypothetical MS/MS Transitions for this compound

| Ionization Mode | Precursor Ion (m/z) | Putative Fragment Ion (m/z) | Putative Neutral Loss |

| Negative ESI | 144.06 | 100.07 | CO₂ (44 Da) |

| Negative ESI | 144.06 | 72.06 | C₄H₈ (72 Da) |

| Positive ESI | 146.08 | 128.07 | H₂O (18 Da) |

| Positive ESI | 146.08 | 88.04 | C₄H₈ (56 Da) |

Note: These are predicted transitions and would require experimental verification.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that separates ions based on their size, shape, and charge in the gas phase, in addition to their mass-to-charge ratio. This provides an extra dimension of separation, which can be particularly useful for resolving isomeric compounds and reducing chemical noise.

In an IMS-MS analysis of this compound, ions would first be separated based on their drift time through a gas-filled mobility cell before entering the mass spectrometer. This drift time is related to the ion's collision cross-section (CCS), a parameter that reflects its three-dimensional shape. The combination of drift time and mass-to-charge ratio provides a highly specific signature for the compound, enhancing confidence in its identification, especially in complex matrices. While specific CCS values for this compound are not available in the literature, this technique holds significant promise for its unambiguous detection.

Spectrophotometric and Fluorometric Assay Development

Spectrophotometry and fluorometry are two of the most common techniques for the quantification of chemical compounds. Their application to this compound would likely involve derivatization, as the native molecule lacks a strong chromophore or fluorophore.

Spectrophotometric Assays: A potential approach for the spectrophotometric determination of this compound could involve a reaction that yields a colored product. For instance, the carboxylic acid group could be targeted. The reaction of the carboxylic acid with a reagent like o-phenylenediamine (B120857) in the presence of a condensing agent can form a benzimidazole (B57391) derivative, which exhibits a characteristic UV-Visible absorption maximum. The intensity of the color, measured by a spectrophotometer, would be proportional to the concentration of the analyte.

Another possibility involves the hydrolysis of the amide bond, followed by the quantification of the resulting sec-butylamine (B1681703). The primary amine could then be reacted with a chromogenic reagent such as ninhydrin, which produces a deep purple color known as Ruhemann's purple, with an absorption maximum typically around 570 nm.

Fluorometric Assays: For higher sensitivity, fluorometric methods could be developed. Similar to spectrophotometry, this would likely require derivatization with a fluorescent tag. Reagents that react with the carboxylic acid or the secondary amine resulting from hydrolysis could be employed. For example, a fluorescent carbodiimide (B86325) could be used to label the carboxylic acid group, or a reagent like fluorescamine (B152294) or o-phthalaldehyde (B127526) (OPA) in the presence of a thiol could be used to label the primary amine after hydrolysis. These reactions yield highly fluorescent products that can be quantified at very low concentrations.

The table below illustrates a hypothetical comparison of potential spectrophotometric and fluorometric methods for this compound.

| Parameter | Spectrophotometric Method (Ninhydrin) | Fluorometric Method (Fluorescamine) |

| Target Moiety | Primary amine (after hydrolysis) | Primary amine (after hydrolysis) |

| Wavelength (λmax) | ~570 nm | Excitation: ~390 nm, Emission: ~475 nm |

| Potential Limit of Detection (LOD) | Micromolar (µM) range | Nanomolar (nM) range |

| Advantages | Simple, cost-effective | High sensitivity, high specificity |

| Disadvantages | Lower sensitivity, potential for interference | Reagent instability, pH sensitivity |

Electrochemical Detection Strategies

Electrochemical methods offer another avenue for the sensitive detection of this compound. These techniques are based on the measurement of electrical signals (current, potential, or charge) associated with a chemical reaction at an electrode surface.

Direct electrochemical oxidation or reduction of this compound might be challenging due to its lack of easily oxidizable or reducible functional groups within a typical potential window. Therefore, indirect detection methods or the use of modified electrodes would likely be necessary.

One strategy could involve the development of an enzyme-based biosensor. An amidase enzyme could be immobilized on an electrode surface. In the presence of this compound, the enzyme would catalyze its hydrolysis, producing sec-butylamine. The change in pH due to the production of a carboxylic acid could be detected by a potentiometric sensor. Alternatively, the sec-butylamine could be further oxidized by a second enzyme, such as an amine oxidase, generating a detectable electrochemical signal (e.g., a change in current due to the consumption of oxygen or the production of hydrogen peroxide).

Another approach is to use chemically modified electrodes. An electrode could be functionalized with a material that selectively interacts with the carboxylic acid or amide group of the target molecule. This interaction could then be transduced into a measurable electrical signal. For example, an electrode modified with a metal complex capable of coordinating with the carboxylate group could show a change in its voltammetric response upon binding.

The following table outlines potential electrochemical detection strategies.

| Detection Strategy | Principle | Potential Transduction Signal |

| Enzyme-Based Biosensor | Enzymatic hydrolysis followed by detection of a product. | Potentiometric (pH change) or Amperometric (current change). |

| Chemically Modified Electrode | Selective binding of the analyte to the electrode surface. | Voltammetric or Impedimetric. |

Automation and High-Throughput Screening in Analytical Chemistry

The principles of automation and high-throughput screening (HTS) are critical in modern drug discovery and development for rapidly testing large numbers of compounds. ufl.edu While specific HTS campaigns for this compound are not documented in the literature, the framework of HTS could be applied to screen for its interactions or to optimize analytical assays. pharmaron.com

Automation in Assay Development: The development of the spectrophotometric, fluorometric, and electrochemical assays described above could be significantly accelerated using automated liquid handling systems. cuanschutz.edu These systems can precisely dispense reagents and samples into microplates (e.g., 96, 384, or 1536-well formats), allowing for the rapid optimization of reaction conditions such as reagent concentrations, pH, and incubation times. ufl.edupharmaron.com

High-Throughput Screening Applications: If this compound were a lead compound in a drug discovery project, HTS could be used to screen compound libraries for molecules with similar or improved activity. ufl.edu This would involve developing a robust assay that produces a measurable signal in response to the compound's biological activity. For instance, if the compound inhibits a specific enzyme, an HTS campaign could be designed to find other potent inhibitors. pharmaron.com The assays would be performed in microplates, and a plate reader would measure the signal from each well, allowing for the rapid analysis of thousands of compounds. cuanschutz.edu

Key parameters in HTS include the Z'-factor, a statistical measure of assay quality, and the signal-to-background ratio. Automation ensures the high precision and reproducibility needed to achieve reliable HTS data. pharmaron.com

The table below summarizes the role of automation and HTS in the context of analyzing a compound like this compound.

| HTS Application | Enabling Technology | Key Performance Metric |

| Assay Optimization | Automated Liquid Handlers | Coefficient of Variation (CV) |

| Compound Library Screening | Microplate Readers (Absorbance, Fluorescence, Luminescence) | Z'-factor, Signal-to-Background Ratio |

| Data Analysis | Informatics Software | Hit Identification Rate |

Conclusions and Future Research Perspectives

Synthesis of Current Research Insights and Contributions

(Sec-butylamino)(oxo)acetic acid is a specialized organic compound recognized for its role as a chemical intermediate and a product for proteomics research. scbt.comscbt.comscbt.comclearsynth.com Current knowledge has firmly established its fundamental molecular and physical properties. It has a molecular formula of C₆H₁₁NO₃ and a molecular weight of approximately 145.16 g/mol . scbt.comnih.gov The compound is cataloged with the CAS Registry Number 80638-53-5. nih.gov Its primary contribution to the scientific community lies in its availability as a research chemical, suggesting its utility as a building block in the synthesis of more complex molecules, particularly within the field of proteomics. scbt.comscbt.com While detailed applications are not extensively published in publicly accessible literature, its commercial availability implies a functional role in specialized research domains. clearsynth.comsigmaaldrich.com

Identification of Persistent Challenges in Synthesis and Application

Despite its availability, significant challenges remain concerning the synthesis and application of this compound. Literature detailing specific, high-yield synthetic routes is not widely available, suggesting that its preparation may not be trivial. A key challenge in its synthesis is the presence of a stereocenter in the sec-butyl group, which requires stereoselective methods to produce a single enantiomer if desired for specific biological applications. The commercial product is often sold at a purity of around 95%, which may be insufficient for highly sensitive analytical or biological assays, posing a challenge for its direct use in certain applications. sigmaaldrich.com Furthermore, the broad classification as a "product for proteomics research" lacks specificity, creating a hurdle for researchers looking to adopt it without clear, documented protocols or established use-cases. scbt.comscbt.comscbt.com

Unexplored Avenues in Mechanistic Chemistry and Reactivity

The reactivity of this compound, stemming from its combination of carboxylic acid, amide, and α-keto acid functionalities, presents numerous unexplored avenues. The interplay between these functional groups and the influence of the chiral sec-butyl substituent on the molecule's conformational preferences and reaction kinetics are not well-documented. A detailed mechanistic investigation into its condensation, oxidation, reduction, and ligation reactions could reveal novel synthetic utilities. The coordination chemistry of the compound is also an open area of research; the carboxylic acid and oxo moiety could potentially act as a bidentate ligand for various metal ions, the properties of which have not been characterized.

Future Directions for Bio-analytical and Proteomics Research

The stated use of this compound in proteomics provides a clear vector for future research. scbt.comscbt.comscbt.com A primary goal should be the development and publication of specific protocols detailing its role, whether as a derivatizing agent for amino acids, a cross-linking agent to study protein-protein interactions, or as a scaffold for synthesizing enzyme inhibitors. Its structure is analogous to α-keto acids that can act as "warheads" for inhibiting certain proteases. Future work could focus on designing and synthesizing libraries based on this scaffold to screen for inhibitory activity against specific enzyme targets. Furthermore, the synthesis of stable isotope-labeled (e.g., ¹³C, ¹⁵N) versions of the compound would enable its use as an internal standard in quantitative mass spectrometry-based proteomics workflows.

Potential for Derivatization Towards Novel Chemical Probes

This compound is a promising candidate for derivatization into novel chemical probes. The carboxylic acid functional group serves as a convenient handle for conjugation to reporter molecules, such as fluorophores, biotin (B1667282) tags, or photo-affinity labels, through standard amide bond coupling reactions. The ketone functionality offers an alternative and orthogonal site for chemical modification, for instance, through the formation of hydrazones or oximes. These derivatized probes could be employed to investigate biological systems, identify binding partners of small molecules, or visualize cellular components. The chiral nature of the sec-butyl group could also be exploited to develop stereospecific probes to investigate enantioselective biological recognition events.

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 2-(butan-2-ylamino)-2-oxoacetic acid | nih.gov |

| CAS Number | 80638-53-5 | scbt.comnih.gov |

| Molecular Formula | C₆H₁₁NO₃ | scbt.comnih.gov |

| InChI | InChI=1S/C6H11NO3/c1-3-4(2)7-5(8)6(9)10/h4H,3H2,1-2H3,(H,7,8)(H,9,10) | nih.govsigmaaldrich.com |

| InChIKey | VARKFMHUVKZOHE-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| SMILES | CCC(C)NC(=O)C(=O)O | nih.gov |

| Synonyms | [(butan-2-yl)carbamoyl]formic acid, 2-(sec-Butylamino)-2-oxoacetic acid | nih.gov |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 145.16 g/mol | scbt.comnih.gov |

| Monoisotopic Mass | 145.07389321 Da | nih.gov |

| XLogP3-AA | 0.8 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

| Physical Form | Solid | sigmaaldrich.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (sec-butylamino)(oxo)acetic acid, and what key reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via photostimulated SRN1 reactions, where carbanions (e.g., ketone enolates) react with haloaryl precursors in polar solvents like DMSO under UV irradiation . Key parameters include solvent choice (e.g., DMSO enhances nucleophilicity), reaction time (e.g., 60 minutes for optimal conversion), and post-reaction work-up (e.g., extraction with EtOAc and cyclization using ammonium acetate in glacial acetic acid) . Variations in enolate structure and iodophenylacetate derivatives may alter product distribution.

Q. How is the molecular structure of this compound characterized using spectroscopic and computational tools?

- Methodological Answer : Structural elucidation involves:

- NMR spectroscopy : To confirm the sec-butylamino group (δ 1.0–1.5 ppm for CH3 and CH2) and oxo-acetic acid moiety (δ 170–175 ppm for carbonyl in ¹³C NMR).

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C6H11NO3).

- InChI key/Computational modeling : Tools like PubChem-derived InChI keys (e.g., SWKANMPANJTPHP-UHFFFAOYSA-N for analogous compounds) aid in comparing electronic properties .

Q. What biochemical pathways or receptors are associated with this compound derivatives?

- Methodological Answer : Analogous oxo-acetic acid derivatives interact with receptors via hydrogen bonding (oxo group) and hydrophobic interactions (alkyl/aryl groups). For example, ethyl benzyloxamate derivatives exhibit activity in proteomics and receptor modulation studies, suggesting potential targets in kinase or protease pathways . Screening assays (e.g., fluorescence polarization or SPR) are recommended to identify specific targets.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

- Methodological Answer : Byproduct formation (e.g., over-oxidation or dimerization) is mitigated by:

- Controlled photoinitiation : Adjusting UV wavelength/duration to limit radical overproduction.

- Solvent optimization : Using DMSO for SRN1 reactions reduces competing SN2 pathways.

- Stoichiometric tuning : Limiting excess enolate or iodophenylacetate precursors prevents undesired substitutions . Kinetic studies (e.g., time-resolved IR) can monitor intermediate stability.

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antiviral vs. anti-inflammatory effects) arise from structural analogs or assay variability. Strategies include:

- Structural benchmarking : Compare with fluorinated analogs (e.g., 3-fluorophenyl derivatives) to isolate electronic vs. steric effects .

- Assay standardization : Use orthogonal assays (e.g., cell-based vs. enzymatic) to validate target specificity .

Q. How do computational methods predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the oxo group’s electrophilicity is quantified via partial charge analysis, guiding predictions in condensation or nucleophilic addition reactions . Molecular dynamics simulations model solvent effects on reaction trajectories.

Q. What role do substituents (e.g., sec-butyl vs. phenyl groups) play in modulating the compound’s physicochemical properties?

- Methodological Answer : Substituent effects are analyzed via:

- LogP measurements : Sec-butyl enhances lipophilicity vs. aromatic groups (e.g., benzyl in ethyl benzyloxamate) .

- Thermal stability assays : TGA/DSC compare decomposition points, where alkyl groups may stabilize via hydrophobic packing .

- Solubility studies : Sec-butyl reduces aqueous solubility but improves membrane permeability in drug delivery models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.